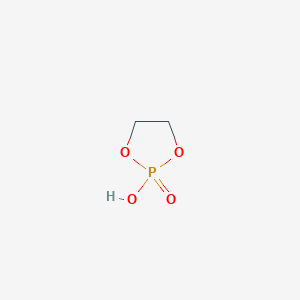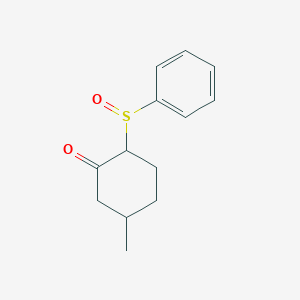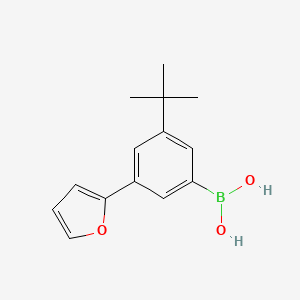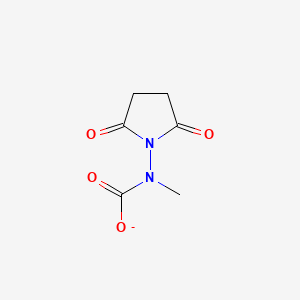
N-(2,5-dioxopyrrolidin-1-yl)-N-methylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,5-dioxopyrrolidin-1-yl)-N-methylcarbamate is a chemical compound known for its diverse applications in scientific research and industry This compound is characterized by its unique structure, which includes a pyrrolidinone ring and a carbamate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dioxopyrrolidin-1-yl)-N-methylcarbamate typically involves the reaction of N-methylcarbamate with 2,5-dioxopyrrolidin-1-yl derivatives. One common method includes the use of N-hydroxysuccinimide (NHS) as a reagent, which reacts with N-methylcarbamate under controlled conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
N-(2,5-dioxopyrrolidin-1-yl)-N-methylcarbamate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield oxidized carbamate derivatives, while substitution reactions can produce a variety of substituted carbamates .
Aplicaciones Científicas De Investigación
N-(2,5-dioxopyrrolidin-1-yl)-N-methylcarbamate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: This compound is employed in biochemical assays and as a tool for studying enzyme mechanisms.
Medicine: It has potential therapeutic applications, including its use in drug development and as a pharmacological agent.
Industry: It is utilized in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(2,5-dioxopyrrolidin-1-yl)-N-methylcarbamate involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, depending on its structure and the context of its use. The compound’s effects are mediated through its binding to active sites on target proteins, leading to changes in their activity and function .
Comparación Con Compuestos Similares
Similar Compounds
N-benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide: Known for its anticonvulsant properties.
2,5-dioxopyrrolidin-1-yl acrylate: Used as a protein crosslinker.
Uniqueness
N-(2,5-dioxopyrrolidin-1-yl)-N-methylcarbamate is unique due to its specific structure, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound for research and industrial purposes .
Propiedades
Fórmula molecular |
C6H7N2O4- |
|---|---|
Peso molecular |
171.13 g/mol |
Nombre IUPAC |
N-(2,5-dioxopyrrolidin-1-yl)-N-methylcarbamate |
InChI |
InChI=1S/C6H8N2O4/c1-7(6(11)12)8-4(9)2-3-5(8)10/h2-3H2,1H3,(H,11,12)/p-1 |
Clave InChI |
XNMDTRBCRPPMIY-UHFFFAOYSA-M |
SMILES canónico |
CN(C(=O)[O-])N1C(=O)CCC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[2-[2-(4-Cyanophenyl)ethenyl]-4-oxoquinazolin-3-yl]benzoic acid](/img/structure/B14073086.png)
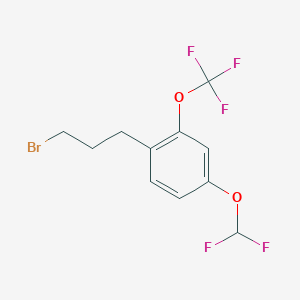
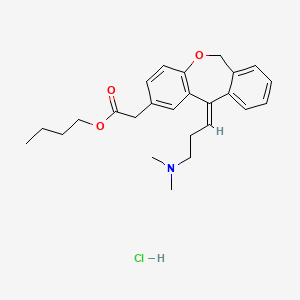

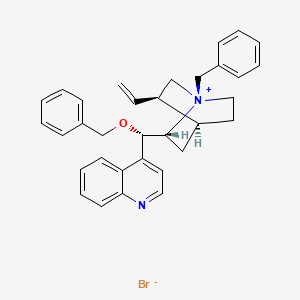
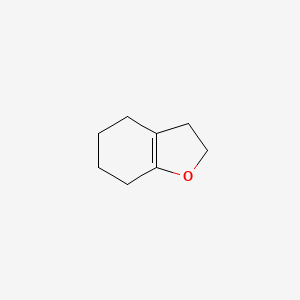

![6-Chloro-7-methyltetrazolo[1,5-b]pyridazine](/img/structure/B14073109.png)
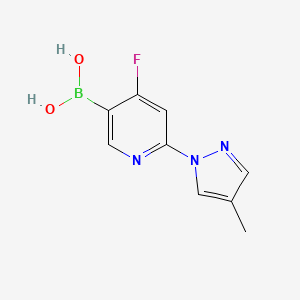
![3-Methyl-2-oxo-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine-7-carbonitrile](/img/structure/B14073121.png)

